molecular formula C49H75N11O12S2 B058293 Mecaot CAS No. 113789-43-8

Mecaot

Cat. No. B058293
M. Wt: 1074.3 g/mol
InChI Key: QGWBGSISQDGWFE-UJFKYAOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mecaot, also known as 3-methylcarbazole-2-carboxamide, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Mecaot is a synthetic derivative of carbazole, which is a heterocyclic aromatic compound that is found in coal tar and crude oil.

Mechanism Of Action

The mechanism of action of Mecaot is not fully understood, but it is believed to act as an antioxidant and free radical scavenger. Mecaot has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. It has also been shown to inhibit the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease.

Biochemical And Physiological Effects

Mecaot has been shown to have several biochemical and physiological effects, including the ability to cross the blood-brain barrier and accumulate in the brain. It has also been shown to increase the levels of antioxidant enzymes and reduce the levels of pro-inflammatory cytokines in the brain. Mecaot has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using Mecaot in lab experiments is its high purity and stability, which ensures reproducibility of results. Mecaot is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using Mecaot is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on Mecaot, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential applications in other fields such as optoelectronics and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of Mecaot and its potential for use in the treatment of neurodegenerative diseases.

Synthesis Methods

Mecaot can be synthesized through a multistep process that involves the reaction of Mecaotazole with ethyl chloroformate, followed by the reaction with ammonia. The resulting product is then purified through column chromatography to obtain pure Mecaot. The synthesis method of Mecaot has been optimized to ensure high yield and purity of the compound.

Scientific Research Applications

Mecaot has been studied for its potential applications in various fields, including materials science, pharmacology, and biotechnology. In materials science, Mecaot has been used as a building block for the synthesis of organic semiconductors and light-emitting diodes. In pharmacology, Mecaot has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In biotechnology, Mecaot has been used as a fluorescent probe for the detection of DNA and RNA.

properties

CAS RN

113789-43-8

Product Name

Mecaot

Molecular Formula

C49H75N11O12S2

Molecular Weight

1074.3 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(10R,13S,16S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-[(2S)-butan-2-yl]-22-[(4-hydroxyphenyl)methyl]-3-methyl-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C49H75N11O12S2/c1-6-28(5)41-47(71)55-31(13-14-37(50)62)43(67)56-34(22-38(51)63)44(68)58-35(48(72)60-19-7-8-36(60)46(70)57-32(20-26(2)3)42(66)53-24-39(52)64)25-73-74-49(17-15-27(4)16-18-49)23-40(65)54-33(45(69)59-41)21-29-9-11-30(61)12-10-29/h9-12,26-28,31-36,41,61H,6-8,13-25H2,1-5H3,(H2,50,62)(H2,51,63)(H2,52,64)(H,53,66)(H,54,65)(H,55,71)(H,56,67)(H,57,70)(H,58,68)(H,59,69)/t27?,28-,31-,32-,33-,34-,35-,36-,41?,49?/m0/s1

InChI Key

QGWBGSISQDGWFE-UJFKYAOLSA-N

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC2(CCC(CC2)C)CC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCC(CC2)C)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCC(CC2)C)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

synonyms

1'-(1'-thio-4'-methylcyclohexane)acetic acid oxytocin
MeCAOT
oxytocin, 1'-(1'-thio-4'-methylcyclohexane)acetic acid-

Origin of Product

United States

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